Cyclohexanecarboxamide, 1-methyl-4-phenyl-
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Overview
Description
Cyclohexanecarboxamide, 1-methyl-4-phenyl- is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxamide, 1-methyl-4-phenyl- can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with an amine derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxamide, 1-methyl-4-phenyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 1-methyl-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, 1-methyl-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 1-methyl-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxamide
- Cyclohexylcarboxamide
- Hexahydrobenzoic acid amide
Uniqueness
Cyclohexanecarboxamide, 1-methyl-4-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
61405-21-8 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-methyl-4-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H19NO/c1-14(13(15)16)9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,15,16) |
InChI Key |
DJUORLCPYDGICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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